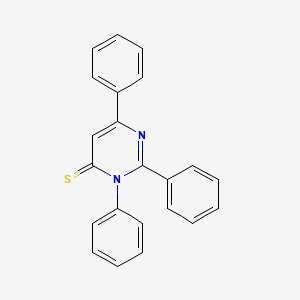
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isothiocyanate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in neurotransmitter regulation . The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as Tipepidine and Tioconazole.
Thiazole Derivatives: Compounds containing a thiazole ring, such as Dabrafenib and Dasatinib.
1,3,4-Thiadiazole Derivatives: Compounds like (E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide.
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methylthio group on the triazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
特性
CAS番号 |
57295-61-1 |
|---|---|
分子式 |
C11H13N3OS |
分子量 |
235.31 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16-3)8-4-6-9(15-2)7-5-8/h4-7H,1-3H3 |
InChIキー |
JJNVTOZYUABEKT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SC)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)



![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
